molecular formula C17H14N6O2S2 B2492565 2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 894053-17-9

2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No.: B2492565
CAS No.: 894053-17-9
M. Wt: 398.46
InChI Key: YJQZRKAAGHAPCH-UHFFFAOYSA-N
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Description

2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic compound belonging to the class of triazolo[4,3-b]pyridazine derivatives. This compound has garnered interest due to its potential biological and pharmacological properties, including its application in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide typically involves multiple steps, starting with the formation of the triazolo[4,3-b]pyridazine core. This can be achieved through cyclization reactions involving hydrazonoyl halides and appropriate carbothioamides. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote cyclization.

Industrial Production Methods

On an industrial scale, the synthesis of this compound would involve optimizing reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, which can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The methoxy group on the phenyl ring can be oxidized to a hydroxyl group.

  • Reduction: : The nitro group on the triazolo ring can be reduced to an amine.

  • Substitution: : The thioamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH) are often used.

  • Substitution: : Nucleophiles like sodium hydrosulfide (NaHS) can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Formation of 4-hydroxyphenyl derivatives.

  • Reduction: : Formation of amino derivatives.

  • Substitution: : Formation of thioamide derivatives with different substituents.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazolo[4,3-b]pyridazine core is valuable in the design of new pharmaceuticals and materials.

Biology

Biologically, this compound has shown potential as an enzyme inhibitor, particularly for enzymes like c-Met and Pim-1, which are involved in cancer progression. It has demonstrated antiproliferative and cytotoxic effects on various cancer cell lines.

Medicine

Medically, the compound is being explored for its anticancer properties. Its ability to induce apoptosis and cell cycle arrest makes it a candidate for cancer therapy.

Industry

In industry, this compound can be used in the development of new drugs and as a chemical intermediate in the synthesis of other biologically active compounds.

Comparison with Similar Compounds

Similar Compounds

  • Triazolo[4,3-b]pyridazine derivatives: : These compounds share the triazolo[4,3-b]pyridazine core and exhibit similar biological activities.

  • Thioamides: : Compounds containing thioamide groups are structurally similar and can exhibit similar biological properties.

Uniqueness

What sets 2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide apart is its dual inhibition of c-Met and Pim-1, which is not commonly found in other compounds. This dual inhibition makes it a unique candidate for cancer therapy.

Properties

IUPAC Name

2-[[6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6O2S2/c1-25-12-4-2-11(3-5-12)13-6-7-14-20-21-17(23(14)22-13)27-10-15(24)19-16-18-8-9-26-16/h2-9H,10H2,1H3,(H,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJQZRKAAGHAPCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4=NC=CS4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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